CID 156588593 CID 156588593 KHK-IN-2 is a potent and selective inhibitor of ketohexokinase (KHK).
Brand Name: Vulcanchem
CAS No.: 2135304-43-5
VCID: VC0531748
InChI: InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1
SMILES: CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O
Molecular Formula: C16H19F3N4O3
Molecular Weight: 372.35

CID 156588593

CAS No.: 2135304-43-5

Cat. No.: VC0531748

Molecular Formula: C16H19F3N4O3

Molecular Weight: 372.35

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CID 156588593 - 2135304-43-5

Specification

CAS No. 2135304-43-5
Molecular Formula C16H19F3N4O3
Molecular Weight 372.35
Standard InChI InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1
Standard InChI Key FAXXYODRCHXHTQ-HUBLWGQQSA-N
SMILES CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

CID 156588593 is identifiable through multiple systematic and common names within chemical databases. It serves as a research tool primarily for investigating ketohexokinase inhibition mechanisms.

Nomenclature and Identification

The compound CID 156588593 has several identifying names and codes in chemical databases:

  • Common Name: KHK-IN-2 (KHK inhibitor 2)

  • IUPAC Name: 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile

  • Alternative Name: 3-Pyridinecarbonitrile, 6-[(3S,4S)-3,4-dihydroxy-1-pyrrolidinyl]-2-[(3S)-3-hydroxy-3-methyl-1-pyrrolidinyl]-4-(trifluoromethyl)-

  • CAS Registry Number: 2135304-43-5

  • PubChem CID: 156588593

Physical and Chemical Properties

The physicochemical properties of CID 156588593 contribute to its stability and biological activity:

Table 1: Key Physical and Chemical Properties of CID 156588593

PropertyValue
Molecular FormulaC16H19F3N4O3
Molecular Weight372.35 g/mol
Physical StatePresumed solid (based on structure)
Structural FeaturesPyridine core with trifluoromethyl group, nitrile group, and two substituted pyrrolidine rings
Chiral CentersMultiple, with defined stereochemistry (3S,4S and 3S configurations)
Functional GroupsHydroxyl groups, nitrile, trifluoromethyl, heterocyclic amines

The compound contains three stereogenic centers with defined configurations, which are critical for its specific biological activity and receptor interactions .

Structural Characterization

The molecular architecture of CID 156588593 reveals a carefully designed structure optimized for enzyme inhibition.

Core Structure and Functional Groups

CID 156588593 is built around a pyridine core structure with several key functional groups that contribute to its biological activity:

  • A central nicotinonitrile (pyridine with nitrile group) core scaffold

  • A trifluoromethyl group at position 4 of the pyridine ring

  • A (3S,4S)-3,4-dihydroxypyrrolidin-1-yl group at position 6

  • A (3S)-3-hydroxy-3-methylpyrrolidin-1-yl group at position 2

Each of these structural elements plays a specific role in the compound's interaction with its target enzyme, ketohexokinase.

Stereochemistry and Spatial Arrangement

The compound contains three defined stereogenic centers:

  • The (3S,4S) configuration in the first pyrrolidine ring, featuring two adjacent hydroxyl groups

  • The (3S) configuration in the second pyrrolidine ring, with a hydroxyl group and methyl group

This specific stereochemistry is likely crucial for proper binding orientation within the enzyme's active site, enabling the compound to effectively inhibit KHK activity .

Biological Activity and Mechanism of Action

As a ketohexokinase inhibitor, CID 156588593 has specific biological activities related to carbohydrate metabolism regulation.

Target Enzyme: Ketohexokinase

Ketohexokinase (KHK), also known as fructokinase, is an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism. By inhibiting this enzyme, CID 156588593 can potentially:

  • Reduce fructose metabolism in the liver

  • Decrease the production of lipogenic substrates derived from fructose

  • Potentially ameliorate metabolic conditions associated with high fructose consumption

The development of selective KHK inhibitors represents an important research direction in addressing metabolic disorders related to fructose consumption .

Structure-Activity Relationship

The specific structural features of CID 156588593 contribute to its inhibitory activity:

  • The trifluoromethyl group likely enhances binding affinity and metabolic stability

  • The hydroxyl groups on the pyrrolidine rings may form hydrogen bonds with amino acid residues in the KHK active site

  • The nitrile group potentially serves as a hydrogen bond acceptor

  • The specific stereochemistry ensures proper spatial orientation for optimal target interaction

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